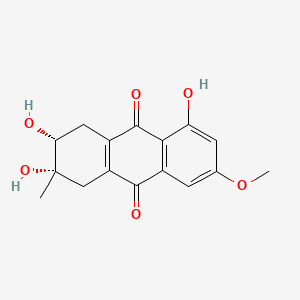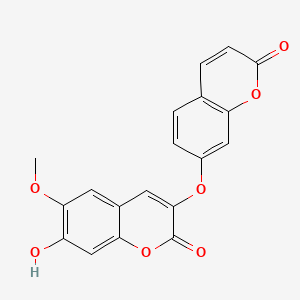
Daphnoretin
Descripción general
Descripción
Daphnoretin is a coumarin found in W. indica with diverse biological activities . It induces aggregation of washed rabbit platelets, is active against respiratory syncytial virus (RSV), halts the cell cycle at the G2/M phase, induces apoptosis, and inhibits proliferation of human osteosarcoma (HOS) cells . It is also a protein kinase C activator isolated from Wikstroemia indica C.A. Mey, a fundamental herb in traditional Chinese medicine .
Molecular Structure Analysis
Daphnoretin has a molecular formula of C19H12O7 and a molecular weight of 352.29 . It’s a bicoumarin compound .Chemical Reactions Analysis
Daphnoretin has been found to inhibit the growth of HeLa cells and induce apoptosis in a mitochondria-mediated way . It also arrested the mitosis process in lettuce root tips and induced proline overproduction .Physical And Chemical Properties Analysis
Daphnoretin is an off-white powder with a molecular formula of C19H12O7 and a molecular weight of 352.29 .Aplicaciones Científicas De Investigación
Treatment of Spinal Cord Injury (SCI)
Daphnoretin has been shown to inhibit SCI-induced inflammation and activation of the NF-κB pathway in the spinal dorsal horn . It has been found to inhibit the loss of movement ability and the activation of glial cells in mice after SCI . It also inhibits the activation of the NF-κB pathway and the expression of inflammatory factors TNF-α and IL-1β in vivo and in vitro . This suggests that Daphnoretin could potentially be used in the clinical treatment of SCI .
Chronic Myeloid Leukemia (CML) Treatment
Daphnoretin has been found to inhibit the growth of human chronic myeloid leukemia cells and induce their differentiation into megakaryocytes . It was observed that Daphnoretin-treated K562 and HEL cells exhibited enlarged contours and multinucleation, which are characteristics of megakaryocytes . This suggests that Daphnoretin could potentially be used as a differentiation therapy agent for CML .
Pharmacokinetics and Tissue Distribution
Daphnoretin has been found to be well absorbed in the systemic circulation after oral administration and is widely distributed in tissues, with the highest concentration found in lung tissue . This information is beneficial for the development and utilization of Daphnoretin and provides a reasonable reference for its clinical administration .
Mecanismo De Acción
Target of Action
Daphnoretin, a natural discoumarin compound, has been found to interact with several targets in the human body. It primarily targets the NF-κB pathway and reactive oxygen species (ROS) . These targets play crucial roles in inflammatory responses and apoptosis, respectively .
Mode of Action
Daphnoretin interacts with its targets in a way that modulates their activity. It inhibits the activation of the NF-κB pathway , a key player in inflammation and immune response . Additionally, it induces higher levels of ROS , which can lead to apoptosis, particularly in cancer cells .
Biochemical Pathways
Daphnoretin affects several biochemical pathways. It inhibits the NF-κB pathway , thereby reducing inflammation . It also impacts the endoplasmic reticulum stress (ERS) proteins and the NLRP3 inflammasome , both of which are involved in apoptosis . Furthermore, it induces ROS-mediated apoptosis , which is a crucial pathway in the death of cancer cells .
Pharmacokinetics
It’s important to note that these properties significantly impact a drug’s bioavailability and efficacy .
Result of Action
Daphnoretin’s action results in several molecular and cellular effects. It inhibits the activation of glial cells and reduces the expression of inflammatory factors such as TNF-α and IL-1β . It also induces apoptosis in various types of cells, including osteosarcoma cells , chondrocytes , and melanoma cells .
Safety and Hazards
Propiedades
IUPAC Name |
7-hydroxy-6-methoxy-3-(2-oxochromen-7-yl)oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O7/c1-23-16-6-11-7-17(19(22)26-15(11)9-13(16)20)24-12-4-2-10-3-5-18(21)25-14(10)8-12/h2-9,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMMVBOTXEHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174250 | |
| Record name | Daphnoretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daphnoretin | |
CAS RN |
2034-69-7 | |
| Record name | Daphnoretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2034-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daphnoretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daphnoretin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Daphnoretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPHNORETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Q3KY3LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of daphnoretin?
A1: Daphnoretin acts as a protein kinase C (PKC) activator. [] PKC plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Q2: How does daphnoretin's activation of PKC affect cancer cells?
A2: Daphnoretin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung cancer, leukemia, and melanoma cells. [, , ] This effect is attributed to its ability to modulate the expression of apoptosis-related proteins such as Bcl-2 family members and caspases. [, ]
Q3: Does daphnoretin influence cell cycle progression?
A3: Yes, daphnoretin has been reported to induce cell cycle arrest in various cancer cell lines. For instance, it arrested human osteosarcoma cells in the G2/M phase by downregulating cdc2, cyclin A, and cyclin B1. [] It also induced G1-phase arrest in human hepatoma HepG2 cells by upregulating p21cip1 and decreasing the activity of the cdk2/cyclin E complex. []
Q4: Does daphnoretin exert its effects solely through PKC activation?
A4: While PKC activation is a key mechanism, research suggests daphnoretin may act through additional pathways. For example, it has been shown to induce reactive oxygen species (ROS) production, contributing to its pro-apoptotic effects in melanoma cells. []
Q5: Are there any studies exploring daphnoretin's anti-inflammatory potential?
A5: Yes, daphnoretin demonstrated anti-inflammatory effects in a mouse model of neuroinflammation. It reduced pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) while increasing the anti-inflammatory cytokine IL-10. []
Q6: What is the molecular formula and weight of daphnoretin?
A6: Daphnoretin has the molecular formula C19H12O6 and a molecular weight of 336.29 g/mol. [, ]
Q7: What spectroscopic techniques have been employed to elucidate the structure of daphnoretin?
A7: Researchers have used various spectroscopic techniques for structural characterization, including ultraviolet spectrometry (UV), mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR. [, , , , , ]
Q8: Is daphnoretin stable under different pH conditions?
A8: Daphnoretin exhibits pH-dependent stability. It degrades rapidly in alkaline environments but remains stable in acidic conditions. []
Q9: How is daphnoretin distributed in the body after absorption?
A9: Following absorption, daphnoretin exhibits wide tissue distribution, with the highest concentration found in lung tissue. [] Other studies using a galactosyl daphnoretin liposome formulation observed the highest drug concentration in the liver. []
Q10: Has the metabolism of daphnoretin been investigated?
A10: One study investigated the urinary excretion of daphnoretin in rats and found that it is primarily excreted as glucuronidated daphnoretin, suggesting it undergoes metabolism via glucuronidation. []
Q11: What types of in vitro assays have been used to evaluate daphnoretin's activity?
A11: Researchers have employed various cell-based assays, including MTT assays, colony formation assays, flow cytometry, fluorescence microscopy, and Western blotting, to investigate daphnoretin's effects on cell viability, cell cycle progression, apoptosis, and protein expression. [, , , , ]
Q12: Are there any preclinical studies demonstrating the efficacy of daphnoretin in vivo?
A12: Yes, daphnoretin has demonstrated antitumor activity in vivo. In a rat model of hepatocellular carcinoma, a daphnoretin nano-preparation (GPP/PP-DAP) effectively inhibited tumor growth and exhibited good liver targeting. []
Q13: Has daphnoretin been investigated in clinical trials?
A13: Currently, there are no published clinical trials investigating the safety and efficacy of daphnoretin in humans. Further research is needed to translate its preclinical findings to clinical applications.
Q14: What challenges are associated with the formulation of daphnoretin?
A14: Daphnoretin's poor water solubility poses challenges for its formulation and administration. []
Q15: Have any strategies been explored to overcome the formulation challenges of daphnoretin?
A15: Yes, researchers have developed a nano-preparation of daphnoretin using glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid)/polyethylene glycol-block-poly(D,L-lactic acid) (GPP/PP-DAP). This formulation significantly improved its solubility and enhanced its delivery to liver cancer cells. []
Q16: Does modifying daphnoretin's structure affect its pharmacological activity?
A16: While limited information is available on specific structural modifications, one study explored the binding affinity of daphnoretin and its derivatives to GABA-transaminase in silico. [] Further research is needed to establish a comprehensive structure-activity relationship (SAR) for daphnoretin and its analogs.
Q17: What analytical techniques are commonly employed for daphnoretin analysis?
A17: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors and mass spectrometers (MS), is widely used for the qualitative and quantitative analysis of daphnoretin in different matrices, including plant extracts, biological samples, and formulations. [, , , , , ]
Q18: Are there validated analytical methods for daphnoretin quantification?
A18: Several studies report the development and validation of analytical methods for daphnoretin quantification, including HPLC methods with UV detection and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods. [, , , , ] These methods are crucial for ensuring the quality control of daphnoretin-containing products.
Q19: Are there any known adverse effects associated with daphnoretin use?
A19: While daphnoretin has shown promising activities in preclinical studies, detailed information regarding its potential adverse effects is limited. Further research, especially in humans, is necessary to establish its safety profile.
Q20: Is there any information available on the environmental impact of daphnoretin?
A20: Research on the environmental impact and degradation of daphnoretin is limited. Further investigations are needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impact.
Q21: What research infrastructure and resources are crucial for advancing daphnoretin research?
A21: Continued research on daphnoretin necessitates access to advanced analytical techniques, such as HPLC, MS, and NMR, for compound isolation, characterization, and quantification. Additionally, access to cell culture facilities, animal models, and computational tools is essential for investigating its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Q22: What are some of the historical milestones in daphnoretin research?
A22: Research on daphnoretin dates back several decades. Early studies focused on its isolation and structural elucidation from various plant sources. [, ] Subsequent research explored its pharmacological activities, including its antitumor, antiviral, and anti-inflammatory effects. [, , , ]
Q23: What are some potential cross-disciplinary applications of daphnoretin research?
A23: Daphnoretin research holds promise for cross-disciplinary applications. For example, its anti-inflammatory and neuroprotective effects could be further explored in the context of neurodegenerative diseases. [] Additionally, its anticancer properties could be investigated in combination with other therapeutic modalities, such as chemotherapy or immunotherapy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



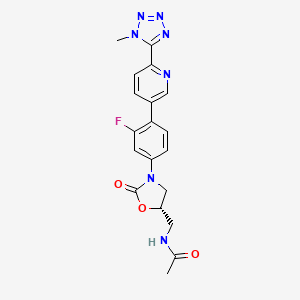

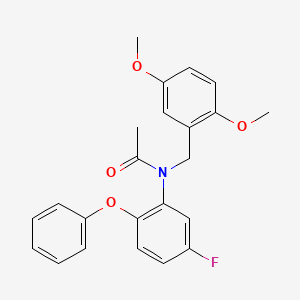
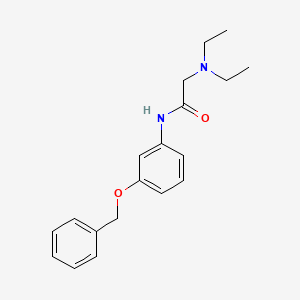


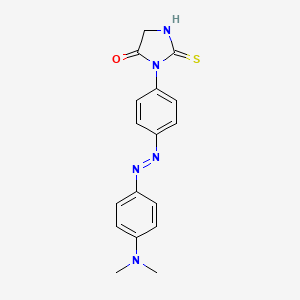
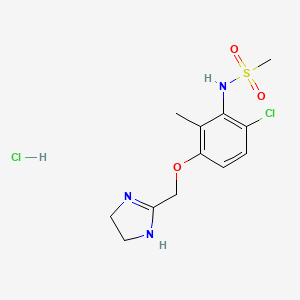
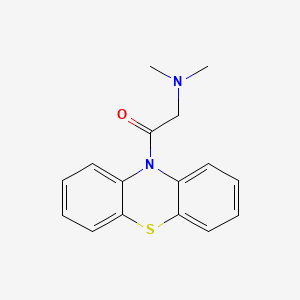

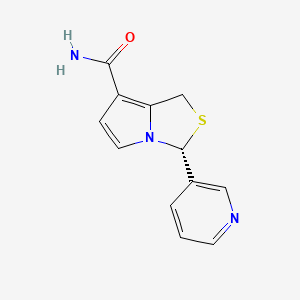

![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1669753.png)
